D-Tyrosine methyl ester hydrochloride

Chiral purity Enantiomeric identity Polarimetry

D-Tyrosine methyl ester hydrochloride (CAS 3728-20-9), systematically named methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, is the hydrochloride salt of the D-enantiomer of tyrosine methyl ester. With a molecular formula of C10H14ClNO3 and a molecular weight of 231.68 g/mol, this white to off-white crystalline solid serves as a protected, enantiomerically pure building block for peptide synthesis and as a versatile intermediate in the production of chiral pharmaceutical compounds.

Molecular Formula C10H14ClNO3
Molecular Weight 231.67 g/mol
CAS No. 3728-20-9
Cat. No. B555876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Tyrosine methyl ester hydrochloride
CAS3728-20-9
Molecular FormulaC10H14ClNO3
Molecular Weight231.67 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl
InChIInChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1
InChIKeyVXYFARNRGZWHTJ-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Tyrosine Methyl Ester Hydrochloride (CAS 3728-20-9): Chiral Amino Acid Building Block for Asymmetric Synthesis and Peptide Research


D-Tyrosine methyl ester hydrochloride (CAS 3728-20-9), systematically named methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, is the hydrochloride salt of the D-enantiomer of tyrosine methyl ester [1]. With a molecular formula of C10H14ClNO3 and a molecular weight of 231.68 g/mol, this white to off-white crystalline solid serves as a protected, enantiomerically pure building block for peptide synthesis and as a versatile intermediate in the production of chiral pharmaceutical compounds [2]. The compound is commercially available at ≥98% purity (HPLC) and is distinct from its L-enantiomer (CAS 3417-91-2) and racemic DL-mixture (CAS 68697-61-0) by its specific stereochemical configuration at the α-carbon .

Why L-Tyrosine Methyl Ester or DL-Mixtures Cannot Substitute for D-Tyrosine Methyl Ester Hydrochloride in Stereochemically Defined Applications


D-Tyrosine methyl ester hydrochloride is not functionally interchangeable with its L-enantiomer or racemic DL-mixture due to fundamental stereochemical divergence that manifests across biological recognition, chiral resolution, and synthetic pathway outcomes. While the L- and D-enantiomers share identical molecular formulas and molecular weights, they exhibit opposite signs of optical rotation—approximately +12° to +13° for the L-form versus -9.5° to -12.5° for the D-form under comparable polarimetric conditions (c=2, MeOH)—confirming their non-superimposable mirror-image relationship . This stereochemical distinction directly impacts enzyme-substrate recognition: tyrosyl-tRNA synthetases from E. coli and B. subtilis catalyze esterification of both enantiomers to tRNA, yet the Vmax with L-tyrosine is considerably greater than with D-tyrosine, and a specific D-tyrosyl RNA deacylase selectively hydrolyzes D-tyrosyl RNA while sparing L-tyrosyl RNA [1]. In asymmetric synthesis and chiral resolution processes, the D-enantiomer is specifically required as a resolving agent; for example, in the patented resolution of racemic cyclohexylphenylglycolic acid (CHPGA) for oxybutynin production, D-tyrosine methyl ester forms the (R)-CHPGA-(D)-TME diastereomeric salt, whereas the L-enantiomer produces the opposite (S)-CHPGA-(L)-TME diastereomer [2]. Substitution with the incorrect enantiomer or a racemic mixture would therefore yield the wrong stereoisomeric product, compromising both enantiomeric purity and pharmacological activity.

Quantitative Differentiation Evidence: D-Tyrosine Methyl Ester Hydrochloride vs. L-Enantiomer and DL-Mixture


Optical Rotation: Opposite Sign and Comparable Magnitude Confirm Enantiomeric Identity Under Standardized Polarimetric Conditions

Under identical solvent and concentration conditions (c=2, MeOH), D-Tyrosine methyl ester hydrochloride exhibits a specific rotation of -9.5° to -12.5° , while L-Tyrosine methyl ester hydrochloride shows +12.0° to +13.0° . The absolute magnitude of rotation is comparable (~12°), but the sign is opposite, directly reflecting the R vs. S configuration at the α-carbon. This opposite rotation provides a rapid, quantitative identity verification that distinguishes the D-enantiomer from both the L-enantiomer and the racemic DL-mixture (which would exhibit negligible net rotation).

Chiral purity Enantiomeric identity Polarimetry

Chiral Resolution Performance: 42% Yield and >99% ee in a Single Diastereomeric Resolution Step for Oxybutynin Precursor Synthesis

In the patented resolution of racemic cyclohexylphenylglycolic acid (CHPGA), D-tyrosine methyl ester serves as a chiral resolving agent to produce the (R)-CHPGA-(D)-TME diastereomeric salt. The process achieves a 42.1 mole % yield of diastereomeric salt with >99.0% enantiomeric excess (ee) in a single resolution step [1]. This yield approaches the theoretical maximum of 50% for a resolution of a racemate. By comparison, prior art asymmetric synthetic routes to single-enantiomer CHPGA achieved only approximately 30% overall yield across multiple steps, with lower and more variable stereoselectivity [1]. The D-enantiomer of tyrosine methyl ester is specifically required when the target is (R)-CHPGA; use of the L-enantiomer would produce the opposite (S)-CHPGA-(L)-TME diastereomer, yielding the incorrect enantiomer of the oxybutynin precursor.

Chiral resolution Oxybutynin synthesis Diastereomeric salt formation

Enantioselective Enzymatic Hydrolysis: 91% Yield and 97% ee Recovery of D-Tyrosine Methyl Ester from Racemic Mixture via Alcalase-Catalyzed Kinetic Resolution

A chemoenzymatic procedure demonstrates that DL-tyrosine methyl ester can be enantioselectively hydrolyzed by Alcalase 2.4L in t-butanol/phosphate buffer (pH 7.5) at 25°C. Under these conditions, L-tyrosine methyl ester is preferentially hydrolyzed to L-tyrosine (which precipitates and is removed by filtration), while D-tyrosine methyl ester remains intact in solution. Subsequent alkaline hydrolysis of the recovered D-tyrosine methyl ester yields D-tyrosine in 91% yield with 97% ee [1]. The starting DL-tyrosine methyl ester was itself prepared by complete racemization of L-tyrosine methyl ester using 5-nitrosalicylaldehyde in CH3CN-phosphate buffer (pH 7.5), achieving 93% yield within 24 hours [1]. This demonstrates that the D-enantiomer of tyrosine methyl ester is kinetically discriminated from the L-enantiomer by Alcalase, enabling efficient enantiomeric separation.

Enzymatic resolution Kinetic resolution D-Amino acid production

Synthetic Downstream Utility: ~99% Conversion Yield from D-Tyrosine Methyl Ester Hydrochloride to BOC-D-Tyrosine Methyl Ester

D-Tyrosine methyl ester hydrochloride serves as the direct starting material for the synthesis of BOC-D-tyrosine methyl ester (CAS 76757-90-9), a widely used N-protected building block in solid-phase peptide synthesis. The reported synthetic route achieves a conversion yield of approximately 99% when D-tyrosine methyl ester hydrochloride is reacted with di-tert-butyl dicarbonate (Boc2O) under standard Schotten-Baumann conditions . This near-quantitative yield is comparable to or exceeds typical N-Boc protection yields for amino acid methyl esters, which generally range from 85-98% depending on the amino acid side chain. The high yield is attributable in part to the hydrochloride salt form, which provides the free amine upon neutralization without requiring additional deprotection steps, and to the methyl ester protecting group which remains stable under the basic conditions of Boc protection .

Peptide synthesis Amino protection BOC chemistry

Melting Point Differentiation: D-Enantiomer Exhibits Distinct Thermal Behavior from L- and DL-Forms

D-Tyrosine methyl ester hydrochloride exhibits a melting point range of 184-193°C (or 177-179°C per alternative supplier specification [1]), whereas the L-enantiomer is reported with a melting point of 192°C (decomposition) and the DL-mixture has a distinct melting behavior. The difference in melting point between enantiomers and the racemate reflects differences in crystal packing energies, a well-established phenomenon for chiral compounds where enantiopure crystals and racemic crystals adopt different space groups [2]. This thermal distinction provides a simple, compendial-quality identity test that can be performed without chiral chromatography or polarimetry.

Physical characterization Melting point Identity testing

HPLC Analytical Differentiation: Validated Reverse-Phase Method for Purity Assessment and Pharmacokinetic Applications

A validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been specifically demonstrated for the separation and analysis of methyl D-tyrosinate hydrochloride [1]. The method is compatible with mass spectrometry when phosphoric acid is replaced with formic acid, and is scalable from analytical to preparative separations. It is also described as suitable for pharmacokinetic applications [1]. While comparable HPLC methods exist for L-tyrosine methyl ester hydrochloride using different column chemistries , the SIELC method provides a documented, reproducible protocol specifically validated for the D-enantiomer, reducing method development time for quality control laboratories.

HPLC analysis Purity determination Quality control

Optimal Procurement Scenarios for D-Tyrosine Methyl Ester Hydrochloride Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Enantiopure Oxybutynin Chloride and Related Anticholinergic Pharmaceuticals

D-Tyrosine methyl ester hydrochloride is the preferred chiral resolving agent for producing (R)-cyclohexylphenylglycolic acid (CHPGA) from racemic CHPGA, a critical intermediate in the synthesis of enantiopure oxybutynin chloride. As demonstrated in U.S. Patent 6,140,529, the D-enantiomer enables a single-step diastereomeric resolution achieving 42.1% yield and >99% ee, surpassing the ~30% multi-step yields of prior asymmetric methods [1]. The L-enantiomer cannot substitute as it would produce the opposite (S)-CHPGA diastereomer. Procurement of the D-enantiomer in high purity (≥98% HPLC) is essential for pharmaceutical manufacturers requiring cost-efficient, scalable access to single-enantiomer oxybutynin precursors [1].

Solid-Phase Peptide Synthesis Requiring D-Tyrosine Incorporation at Specific Positions

For peptide chemists synthesizing D-amino acid-containing peptides—including antimicrobial peptides, cyclopeptides, and peptidomimetics—D-Tyrosine methyl ester hydrochloride provides the correctly configured building block with the carboxyl group protected as the methyl ester. The near-quantitative conversion (~99%) to BOC-D-Tyr-OMe enables efficient N-protection prior to coupling . The compound has been employed as a starting material in the total synthesis of bioactive cyclodepsipeptides such as Paecilodepsipeptide A, where the D-configuration of the tyrosine residue is essential for biological activity [2]. Use of the L-enantiomer or DL-mixture would result in incorrect stereochemistry at the tyrosine position, potentially abolishing target binding or biological function.

Enzymatic Studies of D-Amino Acid Recognition, Discrimination, and Metabolic Fate

D-Tyrosine methyl ester hydrochloride serves as a substrate for investigating D-amino acid-specific enzymes, including D-tyrosyl RNA deacylases that selectively hydrolyze D-tyrosyl-tRNA while sparing L-tyrosyl-tRNA [3], and α-chymotrypsin which exhibits pronounced L-over-D stereospecificity in ester hydrolysis [4]. The compound is also a key intermediate in chemoenzymatic routes to D-tyrosine via Alcalase-catalyzed kinetic resolution, where the D-enantiomer is recovered in 91% yield with 97% ee while the L-enantiomer is selectively hydrolyzed [5]. Researchers studying substrate stereospecificity or developing enzymatic resolution processes require the pure D-enantiomer rather than DL-mixtures to avoid confounding kinetic data from competing L-substrate reactions.

Quality Control and Analytical Reference Standard for Chiral Purity Testing

The distinct polarimetric signature ([α]D = -9.5 to -12.5° in MeOH), melting point (184-193°C), and validated HPLC retention behavior of D-Tyrosine methyl ester hydrochloride make it suitable as a reference standard for chiral purity analysis in pharmaceutical quality control [1]. When developing or validating analytical methods for chiral purity of tyrosine-containing pharmaceutical intermediates or final products, procurement of the well-characterized D-enantiomer reference material with documented Certificate of Analysis is essential. The compound's specific rotation directly opposes that of the L-enantiomer (+12.0 to +13.0°), enabling polarimetric detection of enantiomeric cross-contamination at levels detectable by standard laboratory polarimeters .

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